[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)8-10-12(18)15(13(19)14-10)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBLEYUWYJVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Deprotonation : BEMP abstracts the urea N–H proton, generating a nucleophilic amine.
- Allenamide Formation : The propargyl group isomerizes to an allenamide intermediate.
- Cyclization : Intramolecular attack of the deprotonated amine onto the electron-deficient central carbon of the allenamide forms the imidazolidinone core.
- Acid Work-Up : Hydrolysis of the ester-protected acetic acid moiety yields the final product.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | BEMP (5 mol%) |
| Solvent | Anhydrous CH₃CN |
| Temperature | Room temperature (22–23°C) |
| Reaction Time | 1–5 minutes |
| Yield | 68–93% |
This method minimizes side reactions such as over-alkylation or di-acid impurity formation (<0.5%) observed in solvent-free syntheses.
Solvent-Free N-Alkylation of Imidazolidinone Intermediates
A two-step protocol derived from Green et al. avoids solvent use, enhancing atom economy:
Step 1: Synthesis of Imidazolidin-1-yl-acetic Acid tert-Butyl Ester
Equimolar imidazolidinone and tert-butyl chloroacetate react under neat conditions at 80°C for 2 hours. The tert-butyl group protects the acetic acid moiety during subsequent alkylation.
Step 2: Phenethylation and Deprotection
- Alkylation : The intermediate reacts with 2-phenylethyl bromide in DMSO/KOH at 40°C for 1 hour.
- Hydrolysis : Aqueous HCl removes the tert-butyl group, yielding the target compound.
Key Metrics
| Step | Purity (HPLC) | Yield |
|---|---|---|
| 1 | 98.5% | 89% |
| 2 | 99.1% | 76% |
This route is scalable but requires rigorous exclusion of moisture during alkylation to prevent ester hydrolysis.
One-Pot Tandem Urea Formation/Cyclization
A streamlined approach combines urea synthesis and cyclization in a single pot:
- Urea Formation : 2-Phenylethylamine reacts with ethyl propioloyl glycinate in THF at 0°C.
- Cyclization : Addition of BEMP (10 mol%) induces ring closure within 30 minutes.
Advantages
- Eliminates intermediate isolation
- Reduces total synthesis time to <2 hours
- Achieves 82% overall yield with >99% regioselectivity
Solid-Phase Synthesis for High-Throughput Applications
Adapting combinatorial techniques from anticancer drug studies, resin-bound imidazolidinones enable rapid diversification:
- Resin Functionalization : Wang resin loaded with Fmoc-glycine.
- Ring Assembly : Cyclative cleavage using 2-phenylethyl isocyanate and diketene.
- Acid Liberation : TFA cleavage releases the acetic acid derivative.
Performance Data
| Metric | Value |
|---|---|
| Purity (LC-MS) | 95–97% |
| Average Yield | 65% per step |
| Synthesis Scale | 50–100 mg |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydroamidation | 93% | 99% | High | Moderate |
| Solvent-Free | 76% | 98.5% | Industrial | High |
| One-Pot | 82% | 97% | Medium | High |
| Solid-Phase | 65% | 96% | Low | Low |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the C-4 acetic acid moiety or the imidazolidine ring. Under controlled conditions with oxidizing agents like KMnO₄ or CrO₃:
-
The acetic acid side chain can be oxidized to form α-ketoglutaric acid derivatives.
-
The phenylethyl group remains inert under mild conditions but may undergo benzylic oxidation with strong oxidants.
Base-Catalyzed Cyclization and Rearrangement
In acetonitrile with 5 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst:
| Reaction Type | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Intramolecular S-cyclization | CH₃CN, RT, BEMP (5 mol%) | 1 min | 62–93% | |
| Allenamide isomerization | CH₃CN, 40°C, BEMP (5 mol%) | 1 min | 68–86% |
These reactions proceed via deprotonation of the urea-like N–H group, followed by cyclization to form five-membered heterocycles. Computational studies (ωB97XD/6-31G*) show a low energy barrier (~12.5 kcal/mol) for the cyclization step, enabling rapid conversion .
Thermal Decomposition
Differential Scanning Calorimetry (DSC) reveals two endothermic peaks:
-
Peak 1 : 180–190°C (melting point with partial decomposition).
-
Peak 2 : 240–250°C (complete decomposition of the imidazolidine ring).
Mechanistic Insights
The reaction mechanism involves:
-
Deprotonation : Base abstracts the acidic N–H proton (ΔG ≈ +3.2 kcal/mol with BEMP) .
-
Cyclization : Formation of a tetrahedral intermediate (TS energy: +12.5 kcal/mol) .
-
Proton transfer : Exergonic step (ΔG ≈ −20.1 kcal/mol) to yield neutral products .
The phenylethyl group stabilizes intermediates via π-stacking, while the acetic acid moiety participates in hydrogen bonding during transition states .
Comparative Reactivity of Analogues
| Substituent | Reactivity Trend | Notes | Source |
|-------------------------------|---------------------------------|--------------------------------|
Scientific Research Applications
Medicinal Chemistry
Research indicates that [2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid exhibits various biological activities, making it a candidate for pharmaceutical applications:
- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines. Studies have shown that derivatives of imidazolidinones can induce apoptosis in cancer cells, suggesting that this compound may share similar properties .
Antimicrobial Properties
The compound is also being evaluated for antimicrobial activity against various pathogens. Its structural features may contribute to its ability to disrupt microbial cell functions, although specific studies are still needed to quantify this effect .
Chemical Intermediates
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the introduction of additional functional groups.
Case Studies
Numerous studies have highlighted the efficacy of imidazolidine derivatives in anticancer applications:
- Cytotoxicity Studies : A series of compounds derived from imidazolidines were tested against human cancer cell lines (e.g., HCT116 and MCF7), demonstrating significant cytotoxic effects and potential for further development as therapeutic agents .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression. These analyses help identify promising candidates for drug development .
Mechanism of Action
The mechanism of action of [2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Solubility : Methoxy and methyl groups (e.g., in the compound from ) improve aqueous solubility, whereas fluorine substitution (e.g., ) balances metabolic stability and polarity.
- Steric Effects : Methyl groups at C4 (e.g., ) introduce steric hindrance, which may affect binding to biological targets.
Biological Activity
[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid (CAS No. 1638709-87-1) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an imidazolidine ring with two keto groups at positions 2 and 5, a phenylethyl group at position 1, and an acetic acid moiety at position 4. The molecular formula is with a molecular weight of approximately 262.26 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 1638709-87-1 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human leukemia U937 cells, treatment with the compound resulted in increased caspase-3 and caspase-9 activity, leading to significant cell death . This mechanism suggests that this compound may be effective in targeting cancer cells selectively.
The mechanism of action involves the compound's interaction with specific enzymes and receptors within the cell. It is believed to modulate pathways related to apoptosis by influencing mitochondrial function and calcium signaling. The release of cytochrome c from mitochondria is a critical step in this process, facilitating the activation of downstream caspases .
Study on Antimicrobial Activity
A study published in Drug Discoveries & Therapeutics evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial properties .
Study on Anticancer Effects
Another significant study focused on the anticancer effects of this compound revealed that it effectively reduced cell viability in human hepatoma Hep G2 cells. The treatment led to apoptosis characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-xL . This study highlights the potential application of this compound in cancer therapy.
Q & A
Q. How to design a robust SAR study for derivatives?
- Answer : Systematic variation of substituents:
- Replace the phenyl group with heteroaromatics (e.g., indole, pyridine) to modulate lipophilicity .
- Modify the acetic acid chain length (e.g., propionic vs. butyric acid) to alter steric effects.
- Evaluate bioactivity using standardized assays (e.g., COX-2 inhibition) and report pIC₅₀ ± SEM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
